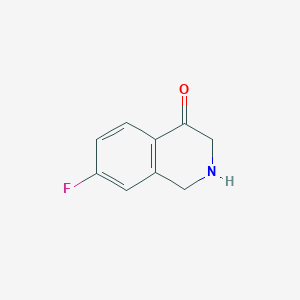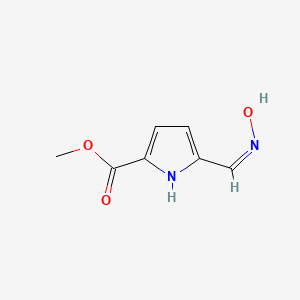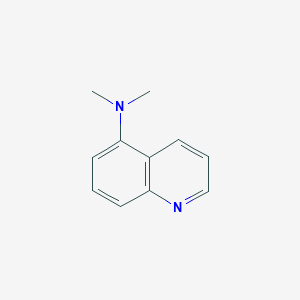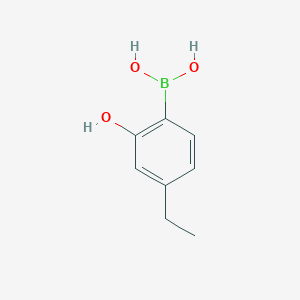
7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2,3-dihydroisoquinolin-4(1H)-one is a fluorinated derivative of isoquinolinone Isoquinolinones are a class of heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
准备方法
合成路线和反应条件
7-氟-2,3-二氢异喹啉-4(1H)-酮的合成通常涉及对前体异喹啉酮化合物进行氟化。常见的合成路线可能包括:
亲电氟化: 在温和条件下使用 Selectfluor 或 N-氟苯磺酰亚胺 (NFSI) 等试剂。
亲核氟化: 在极性非质子溶剂中使用氟化钾 (KF) 或氟化铯 (CsF) 等试剂。
工业生产方法
工业生产方法可能涉及优化大规模合成的反应条件,确保高产率和纯度。这可能包括连续流反应器和先进的纯化技术。
化学反应分析
反应类型
7-氟-2,3-二氢异喹啉-4(1H)-酮可以进行各种化学反应,包括:
氧化: 使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等氧化剂将其转化为更氧化的形式。
还原: 使用氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂将其还原为更还原的形式。
取代: 亲核或亲电取代反应,其中氟原子可以被其他官能团取代。
常见试剂和条件
氧化: KMnO₄ 在酸性或碱性介质中。
还原: LiAlH₄ 在干燥的乙醚中。
取代: 胺或硫醇等亲核试剂在极性溶剂中。
主要产物
这些反应形成的主要产物将取决于使用的具体试剂和条件。例如,氧化可能产生喹啉酮衍生物,而还原可能产生二氢异喹啉衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究其与生物大分子的相互作用。
医学: 由于其生物活性,可能具有治疗应用。
工业: 用于开发新材料或作为化学制造中的前体。
作用机制
7-氟-2,3-二氢异喹啉-4(1H)-酮的作用机制将取决于其特定的生物靶点。通常,它可能与酶或受体相互作用,改变它们的活性。氟原子可以通过与靶位形成强相互作用来增强结合亲和力和选择性。
相似化合物的比较
类似化合物
2,3-二氢异喹啉-4(1H)-酮: 非氟化的母体化合物。
7-氯-2,3-二氢异喹啉-4(1H)-酮: 氯化的类似物。
7-溴-2,3-二氢异喹啉-4(1H)-酮: 溴化的类似物。
属性
CAS 编号 |
89097-90-5 |
|---|---|
分子式 |
C9H8FNO |
分子量 |
165.16 g/mol |
IUPAC 名称 |
7-fluoro-2,3-dihydro-1H-isoquinolin-4-one |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-3,11H,4-5H2 |
InChI 键 |
QWXACHWHQVKRBV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)F)C(=O)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)




